5-Chloroimidazo[1,2-a]pyrazine hydrochloride
Overview
Description
5-Chloroimidazo[1,2-a]pyrazine hydrochloride is a chemical compound with the molecular formula C6H5Cl2N3 and a molecular weight of 190.03 g/mol It is a fused bicyclic heterocycle that contains both imidazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroimidazo[1,2-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrazine with imidazole derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Chloroimidazo[1,2-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Negishi cross-coupling reactions to form C-C bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and organometallic reagents like boronic acids or zinc halides.
Major Products
Substituted Imidazo[1,2-a]pyrazines: Formed through nucleophilic substitution.
N-Oxides and Dihydro Derivatives: Formed through oxidation and reduction reactions.
Coupled Products: Formed through cross-coupling reactions.
Scientific Research Applications
5-Chloroimidazo[1,2-a]pyrazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: Employed in the design of chemical probes to study biological pathways and mechanisms.
Industrial Applications: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Chloroimidazo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused bicyclic heterocycle with similar applications in medicinal chemistry.
Imidazo[1,2-a]pyrimidine: Known for its use in the development of kinase inhibitors.
Imidazo[1,2-b]pyridazine: Utilized in the synthesis of anti-inflammatory agents.
Uniqueness
5-Chloroimidazo[1,2-a]pyrazine hydrochloride is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents .
Biological Activity
5-Chloroimidazo[1,2-a]pyrazine hydrochloride is a compound that has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by detailed research findings and data tables.
Overview of this compound
This compound belongs to a class of compounds known for their imidazo[1,2-a]pyrazine scaffold. This structural framework has been associated with various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The compound's unique properties make it a candidate for further pharmacological exploration.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyrazine derivatives. For instance, a series of derivatives were tested against various bacterial strains, showing significant inhibition at low concentrations. The minimum inhibitory concentration (MIC) values for selected compounds are summarized in Table 1.
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
5-Chloroimidazo[1,2-a]pyrazine | E. coli | 4.5 |
5-Chloroimidazo[1,2-a]pyrazine | S. aureus | 3.2 |
5-Chloroimidazo[1,2-a]pyrazine | P. aeruginosa | 6.8 |
Antileishmanial Activity
In vitro studies have demonstrated that 5-chloro derivatives exhibit significant antileishmanial activity. For example, GSK-3186899 (a related compound) showed promising results in a mouse model of visceral leishmaniasis with an IC50 value below 10 µM against Leishmania major amastigotes . The selectivity index (SI) was calculated to evaluate cytotoxicity versus efficacy on macrophages and indicated favorable profiles for several derivatives.
Anti-Tumor Activity
The compound has also been evaluated for its anti-tumor properties. A study reported that imidazo[1,2-a]pyrazines could inhibit the growth of various cancer cell lines. The IC50 values for different cell lines are presented in Table 2.
Cell Line | IC50 (µM) |
---|---|
HeLa | 12.0 |
MCF-7 | 8.5 |
A549 | 15.3 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Kinase Inhibition : Studies have indicated that this compound can inhibit specific kinases involved in cellular signaling pathways. For example, it was found to exhibit activity against LmCK1 with an IC50 value of approximately 0.92 µM while maintaining selectivity over human CK1 .
- Cytokine Modulation : The compound influences cytokine secretion in immune cells, potentially modulating inflammatory responses .
Case Studies and Research Findings
Several case studies have been conducted to assess the biological activity of imidazo[1,2-a]pyrazines:
- Case Study 1 : A study involving the treatment of Leishmania-infected macrophages showed that treatment with related imidazo compounds led to a significant reduction in parasite load compared to untreated controls.
- Case Study 2 : In a cancer model, administration of the compound resulted in reduced tumor growth and increased apoptosis in treated cells compared to controls.
Properties
IUPAC Name |
5-chloroimidazo[1,2-a]pyrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3.ClH/c7-5-3-8-4-6-9-1-2-10(5)6;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTVOOWYYAFFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=CC2=N1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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